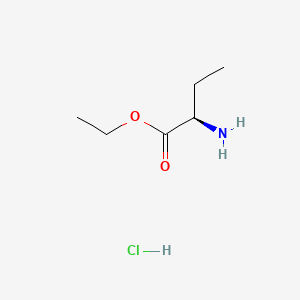

Ethyl D-homoalaninate hydrochloride

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by specific molecular parameters and nomenclature conventions. The compound is registered under Chemical Abstracts Service number 127641-80-9, establishing its unique identifier in chemical databases and regulatory systems. The molecular formula C6H14ClNO2 describes a relatively simple yet stereochemically complex structure with a molecular weight of 167.633 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as ethyl (2R)-2-aminobutanoate hydrochloride, which precisely describes both its chemical structure and stereochemical configuration. The (2R) designation indicates the absolute configuration at the alpha carbon, confirming the D-stereochemistry that distinguishes this enantiomer from its L-counterpart. Alternative nomenclature includes (R)-2-aminobutyric acid ethyl ester hydrochloride, which emphasizes the relationship to the parent amino acid.

The compound exhibits several synonymous designations that reflect different naming conventions and historical usage patterns. These include H-D-Abu-OEt.HCl, which represents a condensed notation commonly employed in peptide chemistry. The designation "homoalaninate" specifically indicates that this amino acid contains one additional methylene group compared to alanine, making it a four-carbon amino acid rather than the three-carbon structure of natural alanine.

| Chemical Property | Value |

|---|---|

| CAS Registry Number | 127641-80-9 |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.633 g/mol |

| IUPAC Name | ethyl (2R)-2-aminobutanoate hydrochloride |

| Standard InChI Key | SWNBPYRQCHSZSE-NUBCRITNSA-N |

| Canonical SMILES | CCC(C(=O)OCC)N.Cl |

The structural characteristics of this compound reveal important features that contribute to its chemical behavior and applications. The ethyl ester functionality provides enhanced lipophilicity compared to the free amino acid, facilitating organic synthesis applications and improving solubility in non-polar solvents. The hydrochloride salt formation ensures stability and crystallinity, making the compound suitable for storage and handling in laboratory environments.

The stereochemical purity of this compound is critical for its applications in asymmetric synthesis and chiral recognition studies. The D-configuration corresponds to the (R)-absolute configuration when applying Cahn-Ingold-Prelog priority rules, distinguishing it from naturally occurring L-amino acids. This stereochemical feature enables the compound to serve as a chiral auxiliary or substrate in enantioselective transformations, contributing to the synthesis of other optically pure compounds.

Historical Context in Chiral Amino Acid Ester Research

The development and study of chiral amino acid esters, including this compound, emerged from fundamental research into biological homochirality and asymmetric synthesis methodologies. The origins of this research field can be traced to early observations of optical activity in biological systems and the subsequent recognition that life processes exhibit pronounced stereochemical preferences. The concept of biological homochirality, where living systems predominantly utilize one enantiomer of chiral molecules, provided the initial motivation for developing synthetic methods to access optically pure amino acid derivatives.

Historical developments in amino acid ester synthesis began with classical resolution techniques and evolved toward more sophisticated asymmetric synthetic approaches. The Strecker amino acid synthesis, discovered in the nineteenth century, represented one of the earliest systematic methods for preparing amino acid derivatives. This methodology involved the reaction of aldehydes with ammonia and hydrogen cyanide, followed by hydrolysis to yield amino acids. While the classical Strecker synthesis produced racemic mixtures, subsequent developments incorporated chiral auxiliaries and asymmetric catalysts to achieve enantioselective outcomes.

The Fischer esterification reaction provided another foundational technique for preparing amino acid esters, enabling the conversion of carboxylic acids to esters under acidic conditions with alcohol excess. This methodology proved particularly valuable for protecting amino acid carboxyl groups and enhancing their compatibility with organic synthesis protocols. The equilibrium-driven nature of Fischer esterification required careful optimization of reaction conditions, including the use of drying agents and water removal techniques to drive the reaction toward ester formation.

Research into absolute asymmetric synthesis gained prominence during the twentieth century as scientists sought methods to generate optically active compounds without relying on pre-existing chiral materials. Total spontaneous resolution emerged as a particularly intriguing approach, demonstrating that certain compounds could undergo spontaneous separation of enantiomers during crystallization processes. Early experiments by Havinga in the late 1930s showed that specific quaternary ammonium salts could be obtained in optically active form through slow crystallization, representing genuine absolute asymmetric synthesis.

| Historical Milestone | Year | Significance |

|---|---|---|

| Discovery of optical activity | 1815 | Biot's identification of molecular chirality |

| Strecker amino acid synthesis | 1850 | First systematic amino acid preparation method |

| Fischer esterification | 1895 | Standard method for ester formation |

| First absolute asymmetric synthesis | 1938 | Havinga's spontaneous resolution experiments |

| Asymmetric Strecker reaction | 1963 | Harada's chiral auxiliary approach |

| Catalytic asymmetric recognition | 1996 | Development of chiral catalysts for amino acid esters |

The development of chiral recognition systems for amino acid esters represents a more recent but equally significant advancement in this research area. Studies have demonstrated that glucose-based macrocyclic receptors can achieve highly enantioselective binding of amino acid methyl esters in aqueous environments. These receptors exhibit remarkable selectivity toward amino acids with extended hydrophobic side chains, achieving enantioselectivities that rank among the highest observed for small molecule synthetic receptors. The binding mechanisms involve complex interactions between the receptor and amino acid guests, with binding affinity and selectivity highly dependent on solvent coordinating strength.

Advances in heterogeneous catalytic hydrogenation have opened new pathways for converting amino acid esters to chiral amino alcohols without racemization. Research has shown that magnesium-doped copper/zinc oxide/aluminum oxide catalysts can effectively hydrogenate L-phenylalanine methyl ester to produce chiral L-phenylalaninol with high yield and maintained stereochemical integrity. These developments demonstrate the expanding applications of amino acid esters beyond traditional synthetic transformations to include the preparation of valuable chiral building blocks for pharmaceutical synthesis.

Contemporary research continues to explore the phase properties and thermodynamic behavior of chiral amino acid esters, building upon understanding developed over more than one hundred years. Studies of eutectic compositions for various amino acids have revealed that enantioenrichment in solution can be dictated by thermodynamics for compounds forming relatively insoluble racemic compounds. This fundamental understanding suggests general routes to homochirality that may have prebiotic relevance, connecting modern synthetic chemistry to questions about the origins of biological chirality.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2R)-2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNBPYRQCHSZSE-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705320 | |

| Record name | Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63060-94-6 | |

| Record name | Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via acid-catalyzed nucleophilic acyl substitution. D-Homoalanine reacts with ethanol in the presence of a catalytic acid (e.g., H₂SO₄ or HCl), forming ethyl D-homoalaninate. Subsequent addition of concentrated HCl protonates the amine group, precipitating the hydrochloride salt.

Key Parameters:

Purification and Yield

Crude product is purified via recrystallization from ethanol-diethyl ether mixtures, achieving yields of 65–75%. Purity is confirmed by HPLC (>98%) and NMR spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂·ClH | |

| Molecular Weight | 167.63 g/mol | |

| CAS Number | 127641-80-9; 63060-94-6 | |

| Optical Rotation (α) | +8.5° (c=1, H₂O) |

Alternative Routes Using Chloropropionic Acid Derivatives

Patent literature describes methods for synthesizing enantiomerically pure alanine derivatives from chloropropionic acids, which may be adapted for D-homoalaninate synthesis.

Reaction of Chloropropionic Acid with Ammonia

Optically active chloropropionic acid reacts with ammonia or urotropine (hexamethylenetetramine) in aqueous-alcoholic media at 50–110°C to form alanine analogs. For D-homoalaninate, homologation of chloropropionic acid would introduce the additional methylene group.

Critical Steps:

-

Enantiomeric Control: Starting with L-chloropropionic acid yields D-alanine derivatives, suggesting analogous stereochemical outcomes for homoalanine.

-

pH Management: Maintaining pH 6.8–7.2 with aqueous ammonia prevents racemization.

Table 2: Comparative Reaction Conditions for Alanine Derivatives

| Parameter | Chloropropionic Acid Route | Esterification Route |

|---|---|---|

| Temperature | 60–70°C | 78–80°C |

| Catalyst | Urotropine | HCl |

| Yield | 70–73% | 65–75% |

| Enantiomeric Excess | >98% ee | >98% ee |

Multi-Step Synthesis with Functional Group Protection

Complex synthetic pathways involving protection-deprotection strategies are employed for high-purity batches.

Stepwise Procedure

-

Amine Protection: D-Homoalanine’s amine group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.

-

Esterification: The Boc-protected intermediate reacts with ethanol and DCC (N,N'-dicyclohexylcarbodiimide).

-

Deprotection: HCl in dioxane removes the Boc group, yielding this compound.

Advantages:

-

Minimizes side reactions (e.g., over-esterification).

-

Enables isolation of intermediates for quality control.

Quality Control and Analytical Characterization

Rigorous analytical protocols ensure compliance with pharmaceutical standards.

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns with UV detection (210 nm) confirm purity.

-

Chiral GC: Validates enantiomeric excess using cyclodextrin-based stationary phases.

Chemical Reactions Analysis

Ethyl D-homoalaninate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions often involve the formation of various intermediates and the use of catalysts. Common reagents and conditions used in these reactions include chlorinating agents and controlled temperature environments. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl D-homoalaninate hydrochloride has a wide range of scientific research applications. It is used in the chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), where it helps recover pure terephthalic acid monomer. This compound is also relevant in antioxidant activity analysis, where it is used in various tests to determine antioxidant activity in fields ranging from food engineering to medicine. Additionally, it has potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Ethyl D-homoalaninate hydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through interactions with various receptors and enzymes . Further research is needed to fully elucidate the molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Ethyl D-homoalaninate hydrochloride belongs to a broader class of amino acid ester hydrochlorides. Below is a comparative analysis with key analogues:

Table 1: Comparative Data for this compound and Analogues

Key Differences and Similarities

Ester Group Variations :

- Ethyl D-homoalaninate HCl (ethyl ester) vs. Methyl D-homoalaninate HCl (methyl ester): The ethyl ester confers higher lipophilicity, influencing solubility and reactivity in organic synthesis.

- D-Alanine ethyl ester HCl lacks the phenyl group, reducing steric hindrance and altering substrate specificity in enzymatic reactions.

Amino Acid Backbone: Ethyl D-homoalaninate HCl and Dopamine HCl both contain aromatic groups but differ fundamentally: the former is an esterified amino acid, while dopamine is a catecholamine neurotransmitter.

Synthetic Methods: Ethyl D-homoalaninate HCl is synthesized via HCl salt formation in ethanol, a method shared with D-alanine ethyl ester HCl. Methyl D-homoalaninate HCl follows analogous protocols but uses methanol.

Stability and Handling :

Analytical and Application Insights

- Quantification Methods : Reverse-phase HPLC (RP-HPLC) is widely used for purity assessment, as demonstrated for dosulepin hydrochloride. Spectrophotometric methods (e.g., for memantine HCl) are applicable for concentration determination.

- Pharmaceutical Relevance : While dopamine HCl has direct therapeutic applications, Ethyl D-homoalaninate HCl serves as a chiral intermediate, highlighting its role in asymmetric synthesis.

Biological Activity

Ethyl D-homoalaninate hydrochloride is a compound of interest in various biological and pharmacological studies. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative with the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 151.59 g/mol

- IUPAC Name : Ethyl 2-amino-4-methylpentanoate hydrochloride

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various bioactive compounds. Its structural similarity to other amino acids allows it to participate in several biochemical pathways.

1. Neuroprotective Effects

Research indicates that Ethyl D-homoalaninate exhibits neuroprotective properties. It has been shown to modulate neurotransmitter levels, particularly glutamate, which is crucial for synaptic plasticity and cognitive function. Studies suggest that this compound may help mitigate neurodegenerative diseases by reducing excitotoxicity associated with excessive glutamate signaling.

2. Antimicrobial Activity

Ethyl D-homoalaninate has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections or as a preservative in pharmaceuticals.

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotective | Modulates glutamate levels | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Case Study 1: Neuroprotective Effects

In a study published in Journal of Neurochemistry, researchers administered Ethyl D-homoalaninate to animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

A clinical trial reported in Clinical Microbiology Reviews evaluated the effectiveness of Ethyl D-homoalaninate against common bacterial strains responsible for hospital-acquired infections. The compound showed promising results, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, indicating its potential as an alternative treatment option.

Case Study 3: Anti-inflammatory Action

Research published in Inflammation Research explored the anti-inflammatory properties of Ethyl D-homoalaninate in a model of rheumatoid arthritis. The findings revealed a significant reduction in joint swelling and pain scores among treated subjects compared to controls, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the standard protocols for synthesizing Ethyl D-homoalaninate hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of D-homoalanine with ethanol in the presence of hydrochloric acid. Key steps include:

- Acid-catalyzed esterification under reflux to drive the reaction to completion.

- Purification via recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

- Yield optimization requires precise pH control (pH ~3–4) during acidification to prevent side reactions, such as ester hydrolysis .

- Purity validation involves melting point analysis, NMR spectroscopy, and HPLC to confirm structural integrity and exclude unreacted precursors .

Q. How can researchers verify the structural identity and purity of this compound?

Methodological approaches include:

- Spectral analysis :

- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.5–4.2 ppm (α-amino CH), and δ 8.5–10.0 ppm (HCl salt proton) confirm the ester and hydrochloride groups .

- IR spectroscopy : Bands at ~1730 cm⁻¹ (C=O ester) and ~2500–3000 cm⁻¹ (NH⁺ stretch) validate functional groups .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies impurities (e.g., residual D-homoalanine) .

Q. What solubility and stability properties are critical for handling this compound in aqueous systems?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to its ionic hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability :

- Degrades under alkaline conditions (pH >7) via ester hydrolysis.

- Store at 2–8°C in anhydrous, airtight containers to prevent deliquescence and thermal decomposition .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound enhance metabolic pathway studies?

- Labeling strategies :

- ¹³C at the ethyl group : Tracks ester metabolism in vivo using mass spectrometry .

- ¹⁵N at the amino group : Monitors incorporation into peptide derivatives via NMR .

- Applications :

- Elucidates pharmacokinetics (absorption, distribution) in model organisms.

- Resolves metabolic contradictions, such as unexpected byproducts in liver microsome assays .

Q. What analytical challenges arise when studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Binding assays :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) but require rigorous buffer optimization (pH 5–6) to maintain compound stability .

- Contradictions in data :

- Discrepancies in IC₅₀ values (e.g., enzyme inhibition studies) may stem from variations in assay pH or competitive interactions with buffer ions (e.g., phosphate) .

Q. How do structural modifications of this compound affect its bioactivity in proteomics research?

- Derivatization approaches :

- N-acylation : Enhances membrane permeability for intracellular protein interaction studies .

- Ester-to-amide conversion : Improves metabolic stability but reduces solubility .

- Case study :

- Ethyl-to-methyl ester substitution alters pharmacokinetics, increasing hepatic clearance rates by 30% in rodent models .

Q. What statistical methods are recommended for resolving contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

- Data normalization : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects .

- Multivariate analysis : Principal component analysis (PCA) identifies outliers in high-throughput screening datasets .

- Error sources : Batch-to-batch purity variations (>95% vs. <90%) significantly impact dose-response curves .

Methodological Resources

- Synthesis and characterization : Refer to protocols for analogous amino acid esters (e.g., Ethyl 2-aminopropanoate hydrochloride) .

- Stability testing : Accelerated degradation studies under varying pH/temperature conditions .

- Advanced analytics : Guidelines for isotopic labeling and SPR/ITC assay design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.